molecular formula C13H20N4O4 B1258507 Pentoxifylline metabolite M-3

Pentoxifylline metabolite M-3

Cat. No.: B1258507
M. Wt: 296.32 g/mol
InChI Key: ZJBOLBRXIQZJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentoxifylline metabolite M-3, also identified as an internal diol metabolite, is a crucial analytical standard for researchers investigating the metabolic fate and pharmacokinetic profile of Pentoxifylline, a drug used to treat peripheral arterial disease. This metabolite has a molecular formula of C13H20N4O4 and an average molecular weight of 296.327 . Its IUPAC name is 1-[(5R)-4,5-dihydroxyhexyl]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione . As a metabolite of Pentoxifylline, it is formed in vivo alongside other primary metabolites like M1 and M5, which are known to contribute significantly to the parent drug's hemorheological and anti-inflammatory effects by improving red blood cell deformability and reducing blood viscosity . While the specific pharmacological role of M-3 is less characterized compared to the major metabolites, it serves as an vital tool for scientists conducting drug metabolism studies, bioanalytical method development, and comparative metabolic profiling. Researchers utilize this compound to elucidate complex metabolic pathways and to understand the relationship between metabolic transformation and drug activity. It is presented as a high-purity chemical entity to ensure reliable and reproducible experimental results. This product is intended for research purposes by qualified laboratory professionals only. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N4O4

Molecular Weight

296.32 g/mol

IUPAC Name

1-(4,5-dihydroxyhexyl)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C13H20N4O4/c1-8(18)9(19)5-4-6-17-12(20)10-11(14-7-15(10)2)16(3)13(17)21/h7-9,18-19H,4-6H2,1-3H3

InChI Key

ZJBOLBRXIQZJSF-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O)O

Synonyms

lisofylline 4,5-diol
lisofylline-4,5-diol

Origin of Product

United States

Biosynthesis and Formation Pathways of Pentoxifylline Metabolite M 3

Enzymatic Processes Underlying M-3 Formation

The formation of metabolite M-3 is an enzymatic process primarily occurring in the liver. drugbank.comkoreascience.kr Specifically, M-3 is derived from the (R)-enantiomer of metabolite M-1, also known as lisofylline. drugbank.comnih.gov In vitro studies using human liver microsomes have identified the key cytochrome P450 (CYP) isoenzymes involved in this conversion.

At low concentrations of M-1 (0.05 mM), CYP1A2 and CYP3A4 are the major P450 isoforms responsible for the formation of M-3. koreascience.kr However, at higher concentrations of M-1 (5 mM), the primary enzymes involved shift to CYP3A4 and CYP2A6. koreascience.kr This suggests a biphasic kinetic model for M-3 formation, with different enzyme affinities at varying substrate concentrations. koreascience.kr

Precursor Compounds and Metabolic Intermediates Leading to M-3

The direct precursor to metabolite M-3 is the (R)-enantiomer of metabolite M-1 (lisofylline). drugbank.comnih.gov The metabolic pathway begins with the parent compound, pentoxifylline (B538998). Pentoxifylline is first reduced to its primary active metabolite, M-1. drugbank.comnih.gov This reduction creates a chiral center, resulting in two enantiomers: (R)-M1 (lisofylline) and (S)-M1. drugbank.comnih.gov While both enantiomers can be oxidized back to pentoxifylline, only the (R)-M1 enantiomer serves as the substrate for the formation of metabolite M-2 and M-3 in liver microsomes. drugbank.comnih.gov Therefore, the metabolic sequence leading to M-3 is:

Pentoxifylline → (R)-M1 (Lisofylline) → Metabolite M-3

Cellular and Organ-Specific Sites of M-3 Formation

The primary site for the formation of metabolite M-3 is the liver. drugbank.comkoreascience.kr The enzymatic conversion of (R)-M1 to M-3 occurs within the microsomes of hepatocytes, where the cytochrome P450 enzymes are located. drugbank.comkoreascience.kr

While the initial reduction of pentoxifylline to M-1 occurs extensively in both the liver and erythrocytes (red blood cells), the subsequent metabolism of (R)-M1 to M-3 is specific to the liver. drugbank.comlu.senih.gov Erythrocytes are the main site for the interconversion of pentoxifylline and M-1, but they lack the necessary CYP enzymes to produce M-3. drugbank.comlu.se The formation of M-3 is considered a minor metabolic pathway in mammals, with very low levels of this metabolite being produced. drugbank.comnih.gov

Stereochemical Considerations in M-3 Formation

Table 1: Key Enzymes in M-3 Formation

Precursor Metabolite Enzyme(s) Location
(R)-M1 (Lisofylline) M-3 CYP1A2, CYP3A4 (low concentration) Liver Microsomes
(R)-M1 (Lisofylline) M-3 CYP3A4, CYP2A6 (high concentration) Liver Microsomes

Pharmacokinetic Disposition of Pentoxifylline Metabolite M 3

Systemic Concentrations and Relative Levels of M-3 in Biological Systems

Following administration of pentoxifylline (B538998), it undergoes extensive metabolism, leading to the formation of several metabolites, including M-3. While some reports refer to this metabolite as M-5, for the purpose of this article, it will be designated as M-3, which is 1-(3-carboxypropyl)-3,7-dimethylxanthine. nih.govmedchemexpress.eumedchemexpress.com

Plasma levels of pentoxifylline's metabolites, including M-3, are notably higher than those of the parent drug. fda.gov Specifically, the plasma concentration of M-3 (referred to as Metabolite V in some studies) can be approximately eight times greater than that of pentoxifylline. fda.gov In studies involving healthy volunteers, the area under the plasma concentration-time curve (AUC) for M-3 was found to be larger than that of the parent drug, indicating significant systemic exposure. lu.se The peak plasma concentration (Cmax) of M-3 is also substantial. bmj.com

In a study on rats, the Cmax for M-3 was 11,573.8 ± 2796.3 ng/mL, and the AUClast was greater than that of another major metabolite, M-1. mdpi.com However, in the same study, the Cmax and AUClast for the parent drug, pentoxifylline, were higher than for M-3. mdpi.com It's important to note that pharmacokinetic parameters can differ across species. For example, in dogs, M-3 was detected, but another metabolite, M-1, did not appear to be a major metabolite as its plasma concentrations were consistently lower than pentoxifylline. avma.org

Distribution Profile of M-3 in Tissues and Fluids

The distribution of M-3 extends to various bodily fluids. As a major metabolite, it is readily detected in plasma. fda.govdrugbank.com While specific tissue distribution data for M-3 is not extensively detailed in the available literature, its presence in plasma suggests it is distributed throughout the circulatory system. Pentoxifylline and its metabolites are known to be approximately 45% bound to erythrocyte membranes. drugbank.com Given that pentoxifylline is primarily metabolized in the liver and erythrocytes, it is plausible that M-3 is also present in these tissues. nih.govdroracle.ai

Elimination and Excretion Pathways of M-3 and its Conjugates (e.g., Renal, Biliary)

The primary route of elimination for pentoxifylline and its metabolites is through the kidneys. nih.govdroracle.ai Excretion is almost entirely urinary, with M-3 being a main biotransformation product found in urine. droracle.ai Less than 4% of the administered dose is eliminated via the fecal route. drugbank.com In humans, M-3 is the major metabolite excreted in the urine, followed by another metabolite, M-4. lu.se The excretion of unchanged pentoxifylline and another key metabolite, M-1, each accounts for less than 1% of the dose. lu.seresearchgate.net The significant urinary excretion of M-3 highlights the importance of renal function in its clearance from the body. nih.gov

Metabolic Stability and Further Biotransformation of M-3

M-3 is a product of the irreversible oxidation of pentoxifylline's side chain, a process that occurs in the liver. drugbank.comdroracle.ai Unlike the reversible reduction that forms metabolite M-1, the formation of M-3 is a terminal step for this particular metabolic pathway. lu.seresearchgate.net While M-3 itself is a stable metabolite, it is formed from the biotransformation of its precursor. In vitro studies using human liver microsomes have identified the formation of M-3 from M-1. koreascience.kryakhak.org This reaction is catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4 at low concentrations of M-1, and CYP3A4 and CYP2A6 at high concentrations. koreascience.kryakhak.org Although M-3 is a major circulating metabolite, other metabolites such as M-2 and M-6 are generally formed at very low levels in mammals. drugbank.compharmacompass.com

Pharmacodynamic Characterization and Biological Relevance of Pentoxifylline Metabolite M 3

Assessment of Direct Pharmacological Effects of M-3

While research has heavily focused on the parent drug and its major metabolites, specific investigations into M-3 have revealed distinct properties.

The primary therapeutic value of pentoxifylline (B538998) lies in its hemorheological effects, which include improving red blood cell (RBC) deformability and reducing blood viscosity. nih.gov Studies comparing the various metabolites have shown that M-1 and M-5 possess significant hemorheological activity. lu.se In contrast, metabolite M-3, along with M-2, M-4, M-6, and M-7, has been found to have little to no direct hemorheological effect. lu.se This suggests that M-3 does not significantly contribute to the improvement of blood flow properties attributed to pentoxifylline therapy.

Pentoxifylline and its metabolites are known to exert anti-inflammatory effects, partly by inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins. bmj.combibliomed.org While much of the anti-inflammatory action is attributed to the parent compound and major metabolites like M-1 (lisofylline) and M-5, some research points to the potential for M-3 to participate in these effects. bmj.comresearchgate.net The structural class of substituted xanthines, to which M-3 belongs, has been investigated for anti-inflammatory properties. lookchem.com

Hemorheological Properties and Microcirculatory Influence

Molecular Mechanisms Explored for M-3 Activity

The molecular activities of pentoxifylline are often linked to its function as a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov This elevation in cAMP activates protein kinase A (PKA), which in turn can suppress the transcription of pro-inflammatory cytokines. drugbank.comresearchgate.net However, the PDE inhibitory effect of pentoxifylline itself is relatively weak at clinically relevant concentrations. bmj.com Research suggests that its metabolites may contribute significantly to this action. wikipedia.org Although specific studies quantifying the PDE inhibitory potency of M-3 are scarce, its structural similarity to other active xanthine (B1682287) derivatives suggests it may interact with similar molecular targets.

Cellular and Subcellular Interactions Mediated by M-3

Pentoxifylline is known to interact with various cells, including erythrocytes, endothelial cells, neutrophils, and macrophages, to produce its therapeutic effects. bmj.combibliomed.org The parent drug binds to erythrocyte membranes, which is a major site for its metabolism. drugbank.com Metabolite M-3, being a carboxylic acid derivative of the parent compound, exhibits higher polarity. This characteristic increases its aqueous solubility but is expected to reduce its ability to permeate cell membranes compared to pentoxifylline. Despite this, studies have shown that M-3, alongside pentoxifylline, can inhibit the proliferation of NIH/3T3 fibroblasts, indicating it retains the ability to interact with and influence cellular processes. physiology.org

Modulation of Key Signaling Pathways by M-3

A key signaling pathway modulated by pentoxifylline is the nuclear factor-kappa B (NF-κB) pathway. physiology.org By inhibiting NF-κB activity, pentoxifylline can reduce the expression of pro-inflammatory genes. physiology.org Research on hepatic stellate cells demonstrated that pentoxifylline's inhibitory effects on cell activation and proliferation occur independently of PDE inhibition. physiology.org This suggests an alternative mechanism of action. Notably, this study found that metabolite M-5, which is structurally similar to M-3 (both are carboxypropyl derivatives), also inhibited cell proliferation, hinting that M-3 may act through similar NF-κB or related signaling pathways. physiology.org Furthermore, pentoxifylline can modulate cytokine signaling, such as inhibiting the production of IL-1, IL-6, and TNF-α, which are involved in inflammatory cascades. mdpi.com

Comparative Pharmacological Contributions of M-3 within the Pentoxifylline Metabolic Network

Table 1: Comparative Profile of Pentoxifylline and its Metabolites

CompoundChemical NameKey Pharmacological RoleRelative Plasma Concentration
Pentoxifylline (PTX) 1-(5-oxohexyl)-3,7-dimethylxanthineParent drug with hemorheological and anti-inflammatory effects. nih.govnih.govVaries, serves as baseline. nih.gov
Metabolite M-1 (Lisofylline) 1-(5-hydroxyhexyl)-3,7-dimethylxanthineActive; significant hemorheological and anti-inflammatory effects. researchgate.netlu.se~5 times higher than PTX. drugbank.com
Metabolite M-3 1-(3-carboxypropyl)-3,7-dimethylxanthine Minor metabolite; little hemorheological effect, potential anti-proliferative activity. lu.sephysiology.org Very low levels. drugbank.com
Metabolite M-4 1-(4-carboxybutyl)-3,7-dimethylxanthineActive; contributes to anti-inflammatory effects. bmj.comLower than M-1 and M-5. nih.gov
Metabolite M-5 1-(3-carboxypropyl)-3,7-dimethylxanthineActive; significant hemorheological and anti-inflammatory effects. lu.sebmj.com~8 times higher than PTX. drugbank.com

Analytical Methodologies for the Detection and Quantification of Pentoxifylline Metabolite M 3

Chromatographic Techniques for M-3 Analysis

Chromatography is a cornerstone for the separation and analysis of pentoxifylline (B538998) and its metabolites from complex biological matrices. Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are widely employed.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for M-3

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of pentoxifylline and its metabolites. nih.gov Method development focuses on achieving adequate separation from the parent drug and other metabolic products. Reversed-phase (RP) HPLC is commonly utilized, typically with a C18 analytical column. lu.senih.govresearchgate.net

Optimization of the mobile phase is critical for obtaining good separation. A common approach involves using a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an acidic aqueous buffer, like a phosphate (B84403) buffer, to control the pH and improve peak shape. lu.senih.govresearchgate.net For instance, a mobile phase consisting of methanol and 0.02 M phosphoric acid (pH 5) in a 3:7 ratio has been used successfully to separate pentoxifylline from its secondary alcohol and carboxylic acid metabolites. nih.gov Detection is typically performed using a UV spectrophotometer, with a detection wavelength set around 275 nm. lu.seresearchgate.net Sample preparation is another key aspect, often involving solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from plasma or other biological samples, ensuring high recovery and minimizing interference. researchgate.netresearchgate.netresearchgate.net

ParameterConditionSource
ColumnReversed-Phase C18 nih.govresearchgate.net
Mobile PhaseMethanol-Phosphoric Acid (0.02 M, pH 5) (3:7) nih.gov
DetectionUV at 275 nm researchgate.net
Sample PreparationSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) researchgate.netresearchgate.net
Linear Range15-400 ng/mL researchgate.netresearchgate.net
Limit of Quantitation (LOQ)15 ng/mL researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC) Applications for M-3 Profiling

Thin-Layer Chromatography (TLC), including its high-performance version (HPTLC), serves as a valuable tool for the qualitative profiling and semi-quantitative estimation of pentoxifylline metabolites. nih.govrjptonline.org This technique is particularly useful for screening and stability studies. For analysis, samples are spotted on TLC plates pre-coated with silica (B1680970) gel 60 F254 as the stationary phase. rjptonline.org

A key aspect of TLC is the selection of an appropriate solvent system to achieve separation. A mixture of chloroform (B151607) and acetone (B3395972) (5:5, v/v) has been shown to provide compact spots and effective separation for pentoxifylline. rjptonline.org After development, the plates are dried, and the separated spots can be visualized under UV light. Densitometric scanning allows for the quantification of the analytes. rjptonline.org TLC methods have been successfully applied to determine pentoxifylline and its metabolites in microbial extracts and for monitoring residues on pharmaceutical equipment surfaces. nih.govresearchgate.net

ParameterConditionSource
Stationary PhaseSilica gel G layers / Silica gel 60 F254 nih.govrjptonline.org
Solvent System (Mobile Phase)Chloroform : Acetone (5:5, v/v) rjptonline.org
DetectionUV Densitometry rjptonline.org
Rf Value (Pentoxifylline)0.48 rjptonline.org

Enantioselective Separation Techniques for M-3

Metabolites containing a chiral center, such as the secondary alcohol metabolites of pentoxifylline (M-1 and potentially M-3), exist as enantiomers. lu.senih.gov The biotransformation of pentoxifylline to its hydroxy metabolites can be highly stereoselective, favoring the formation of one enantiomer over the other. nih.govresearchgate.net Therefore, enantioselective separation techniques are critical for studying the pharmacokinetics and pharmacological activity of individual stereoisomers.

Two main HPLC-based strategies are employed for this purpose. The first involves preparative separation on a chiral stationary phase (CSP), such as a cellobiohydrolase column. nih.govresearchgate.net The second, more common for analytical purposes, is the derivatization of the chiral metabolite with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column. lu.senih.gov Diacetyl-L-tartaric acid anhydride (B1165640) is a reagent used for such derivatization, enabling the separation and quantification of the enantiomers in blood or plasma samples. nih.govresearchgate.netresearchgate.net

TechniqueDescriptionSource
Direct SeparationUse of a chiral stationary phase (e.g., cellobiohydrolase column) to separate enantiomers directly. nih.govresearchgate.net
Indirect Separation (Chiral Derivatization)Reaction with a chiral derivatizing agent (e.g., diacetyl-L-tartaric acid anhydride) to form diastereomers, followed by separation on an achiral RP-HPLC column. lu.senih.gov

Mass Spectrometry Applications in M-3 Identification and Measurement

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the definitive identification and sensitive quantification of drug metabolites.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity for analyzing pentoxifylline and its metabolites, including M-3, in complex biological matrices like plasma. researchgate.netmdpi.com This method typically employs an electrospray ionization (ESI) source operating in positive ionization mode. mdpi.commdpi.com

For quantification, the mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). researchgate.netmdpi.com This process provides high specificity, minimizing interference from other components in the sample. For example, the transition for pentoxifylline is m/z 279.3 > 181.1. mdpi.com Similar specific transitions can be optimized for each metabolite, including M-3, allowing for their simultaneous quantification. mdpi.com

ParameterConditionSource
Ionization TechniqueElectrospray Ionization (ESI), Positive Mode mdpi.commdpi.com
Analysis ModeMultiple Reaction Monitoring (MRM) researchgate.netmdpi.com
Precursor Ion [M+H]⁺ (Pentoxifylline)m/z 279.3 mdpi.com
Product Ion (Pentoxifylline)m/z 181.1 mdpi.com
Precursor Ion [M+H]⁺ (Metabolite M-1)m/z 281.1 mdpi.com
Precursor Ion [M+H]⁺ (Metabolite M-5)m/z 267.1 mdpi.com

Isotope-Dilution Mass Spectrometry for Absolute Quantification

Isotope-dilution mass spectrometry (IDMS) is considered a primary ratio method for achieving highly accurate and precise quantification. nih.govnih.gov The principle involves adding a known amount of a stable, isotopically labeled version of the analyte to the sample as an internal standard. nih.gov For the analysis of pentoxifylline and its metabolites, deuterated analogs like pentoxifylline-d6 (B563036) serve this purpose. mdpi.com

Because the isotopically labeled internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. mdpi.comnih.gov Any loss of analyte during sample preparation is corrected for by the corresponding loss of the internal standard. nih.gov Quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled standard. This approach allows for the exact quantification of metabolites like M-3, overcoming variations in instrument response and extraction recovery. mdpi.comnih.gov

Compound Names

Abbreviation/Common NameSystematic Name
Pentoxifylline (PTX)1-(5-oxohexyl)-3,7-dimethylxanthine
Metabolite M-1 (Lisofylline, PTX-M1)1-(5-hydroxyhexyl)-3,7-dimethylxanthine
Metabolite M-3Hydroxy-metabolite of Pentoxifylline
Metabolite M-4Carboxy-metabolite of Pentoxifylline
Metabolite M-5 (PTX-M5)1-(3-carboxypropyl)-3,7-dimethylxanthine
Theobromine3,7-dimethylxanthine
Caffeine1,3,7-trimethylxanthine
Chloramphenicol2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Tamsulosin(R)-5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide
Diacetyl-L-tartaric acid anhydride(3S,4S)-3,4-diacetyloxolane-2,5-dione

Sample Preparation Strategies for M-3 Analysis in Biological Matrices

The accurate quantification of Pentoxifylline Metabolite M-3 in biological samples necessitates robust and efficient sample preparation. The choice of method depends on the matrix's complexity, the analyte's physicochemical properties, and the sensitivity of the analytical instrument. Given M-3's polar nature as a dihydroxy-metabolite, sample preparation strategies must effectively separate it from endogenous interferences while ensuring high recovery.

Plasma: Analysis of M-3 in plasma requires the removal of proteins and other macromolecules that can interfere with chromatographic analysis. Common techniques include:

Protein Precipitation (PP): This is a simple and rapid method often employed for high-throughput analysis. mdpi.com It involves adding a cold organic solvent, typically methanol or acetonitrile, to the plasma sample. mdpi.comscribd.com For instance, a common procedure involves adding cold methanol to a plasma sample (e.g., in a 3:1 or greater volume ratio), vortexing the mixture to ensure thorough mixing, and then centrifuging at high speed (e.g., 13,000 x g) to pellet the precipitated proteins. frontiersin.orgnih.gov The resulting supernatant, containing the analyte, can then be directly injected into the LC-MS/MS system or be further concentrated by evaporation and reconstitution in the mobile phase. frontiersin.orgresearchgate.net

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases. For polar metabolites, this often requires pH adjustment of the aqueous sample to suppress ionization and facilitate extraction into an organic solvent. While effective, LLE can be more time-consuming and may require optimization of solvent choice and pH. mdpi.com

Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to PP by using a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent. scribd.com For polar compounds like M-3, a cyanopropyl or C18 SPE cartridge can be used. The process involves conditioning the cartridge, loading the pre-treated plasma sample, washing away interferences, and finally eluting the analyte. scribd.com

Urine: Urine is a less complex matrix than plasma due to its lower protein content. However, the high salt content and variability in pH and specific gravity can still present analytical challenges.

Dilute-and-Shoot: For high-concentration samples, a simple dilution with water or mobile phase followed by centrifugation or filtration may be sufficient. nih.gov

Acidification and Extraction: To ensure the simultaneous extraction of pentoxifylline and its acidic or polar metabolites, a pre-treatment step involving acidification of the urine sample with an acid like hydrochloric acid can be beneficial before proceeding with liquid-liquid or solid-phase extraction. nih.gov

Tissue Homogenates: Analyzing M-3 in tissues requires an initial homogenization step to break down the cellular structure and release the analyte into a buffer or solvent. The resulting homogenate is then typically treated as a liquid sample, and proteins are removed using protein precipitation or other extraction techniques similar to those used for plasma. avma.org

Microbial Extracts: In studies involving the microbial metabolism of pentoxifylline, M-3 can be recovered from fermentation media. A typical procedure involves acidifying the culture medium and then performing an extraction with a mixture of organic solvents, such as dichloromethane (B109758) and 2-propanol, to isolate the drug and its metabolites. nih.gov

Validation Parameters for M-3 Analytical Assays

While specific, detailed validation reports for assays quantifying only this compound are not widely available in the published literature, the principles of bioanalytical method validation are universal. The validation parameters discussed here are based on established guidelines and data from methods that simultaneously quantify pentoxifylline and its major, more extensively studied polar metabolites, such as the carboxylic acid metabolite M-5. mdpi.comnih.gov These parameters would be essential for validating any new analytical method for M-3.

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net For an M-3 assay, this would be demonstrated by analyzing blank matrix samples from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or the internal standard. nih.gov Chromatograms of blank plasma, spiked plasma with M-3 and an internal standard, and a post-dose subject sample would be compared to prove the absence of interfering peaks at the retention times of the analyte. researchgate.net

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed using a series of standards in the biological matrix. For related pentoxifylline metabolites, linearity has been established over a wide range of concentrations.

Table 1: Example Linearity and LLOQ for a Pentoxifylline Metabolite (M-5)

Analyte Matrix Linear Range (ng/mL) Correlation Coefficient (r²) LLOQ (ng/mL) Reference
Metabolite M-5 Rat Plasma 20 - 15,000 ≥ 0.99 20 mdpi.com
Metabolite M-5 Dog Plasma 50 - 10,000 > 0.99 50 nih.gov

Precision and Accuracy: Precision refers to the closeness of agreement among a series of measurements from the same sample, while accuracy refers to the closeness of the mean test results to the true value. researchgate.net They are typically evaluated at multiple concentration levels (low, medium, and high quality control samples) within a single day (intra-day) and over several days (inter-day). The acceptance criteria usually require the coefficient of variation (CV) for precision to be ≤15% (≤20% at the LLOQ) and the accuracy to be within 85-115% (80-120% at the LLOQ). researchgate.net

Table 2: Example Intra- and Inter-Day Precision and Accuracy for a Pentoxifylline Metabolite (M-5)

Analyte Matrix Concentration (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%) Inter-Day Precision (%CV) Inter-Day Accuracy (%) Reference
M-5 Dog Plasma 80 (Low QC) 2.01 105.4 5.37 102.7 nih.gov
M-5 Dog Plasma 800 (Mid QC) 1.83 100.3 4.41 101.9 nih.gov
M-5 Dog Plasma 8000 (High QC) 2.16 98.41 3.31 100.4 nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ (or LLOQ for lower limit of quantification) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net For a related metabolite, the LLOQ in plasma has been established at levels as low as 20 ng/mL. mdpi.com

Preclinical Investigations Involving Pentoxifylline Metabolite M 3

In Vitro Studies on M-3's Biological Effects

Comprehensive in vitro evaluations dedicated to elucidating the biological effects of isolated Pentoxifylline (B538998) metabolite M-3 are not widely available in the current scientific literature. The main body of in vitro research has concentrated on the parent drug, pentoxifylline, and its more abundant metabolites.

Specific data from cell-based assays designed to assess the activity of Pentoxifylline metabolite M-3 are scarce. The primary focus of cellular research has been on the actions of pentoxifylline and its major metabolites on a variety of cells, such as erythrocytes, endothelial cells, and various immune cells. hres.caaapharma.camdpi.com

There is a lack of available information from studies utilizing isolated tissue preparations to specifically investigate the mechanistic pathways of this compound.

Animal Model Studies on M-3's Systemic Effects

The existence of this compound has been confirmed in animal models, particularly in canine studies.

Table 1: Identified Pentoxifylline Metabolites in a Canine Model

Metabolite Tentative Identification
M-3 Dihydroxy-metabolite
M-7 Demethylhydroxy-metabolite

This table is based on data from a pharmacokinetic study conducted in dogs. avma.org

Dedicated in vivo studies aimed at elucidating the specific mechanisms of action for this compound have not been identified in the reviewed scientific literature. The systemic in vivo effects of pentoxifylline administration are generally ascribed to the parent compound in conjunction with its more prevalent metabolites. nih.gov

Comparative Analysis of Pentoxifylline Metabolite M 3 with Parent Compound and Other Metabolites

Relative Formation Rates and Systemic Exposure Compared to Other Metabolites

The biotransformation of pentoxifylline (B538998) results in a variety of metabolites through reduction and oxidation pathways. researchgate.net The primary metabolites found in plasma are M1 (a hydroxy metabolite), M4, and M5 (carboxy metabolites). drugbank.commdpi.com In contrast, metabolites such as M2, M3, and M6 are generally formed at very low levels in mammals. drugbank.com

Interactive Table: Relative Plasma Concentrations of Pentoxifylline and its Major Metabolites

CompoundRelative Plasma Concentration
Pentoxifylline (PTX)Lower than M1 and M5
Metabolite M1~5 times greater than PTX
Metabolite M4Lower than PTX
Metabolite M5~8 times greater than PTX
Metabolite M-3 Very low levels

Note: This table provides a simplified representation of relative plasma concentrations based on available data.

Differential Metabolic Fate and Excretion Profiles Compared to Other Metabolites

The metabolic fate and excretion profiles of pentoxifylline metabolites differ considerably. Pentoxifylline is metabolized in both the liver and erythrocytes. researchgate.netmdpi.com The reduction of pentoxifylline to M1 is a reversible reaction that primarily occurs in erythrocytes. researchgate.net

The major route of elimination for pentoxifylline and its metabolites is through the kidneys, with almost all biotransformation products being excreted in the urine. droracle.aihres.ca The main metabolite found in urine is M5, followed by M4. lu.seresearchgate.net In contrast, the parent compound, pentoxifylline, and metabolite M1 each account for less than 1% of the dose excreted in the urine. lu.seresearchgate.net Less than 4% of the administered dose is excreted through feces. drugbank.comnih.gov Information on the specific excretion profile of M3 is limited, but given its low formation rate, it is expected to be a very minor component of the urinary metabolites.

Comparative Pharmacological Activity and Contribution to Overall Drug Effect

Interactive Table: Pharmacological Activity of Pentoxifylline and its Metabolites

CompoundHemorheological ActivityInhibition of Neutrophil Superoxide Production
Pentoxifylline (PTX)YesNo (at therapeutic concentrations)
Metabolite M1YesYes
Metabolite M-3 Little to none Not reported
Metabolite M4Little to noneYes
Metabolite M5YesYes

Challenges in Comparative Metabolomics and Pharmacological Assessment

A significant challenge lies in the stereoselective metabolism of pentoxifylline. The reduction of pentoxifylline to M1 is highly stereoselective, favoring the formation of the (S)-M1 enantiomer over the (R)-M1 enantiomer. researchgate.net This stereoselectivity influences the subsequent metabolic pathways, including the formation of M3 from (R)-M1, making it difficult to quantify the precise formation rates and pharmacological activity of each enantiomer and subsequent metabolite in vivo.

Furthermore, the low plasma concentrations of metabolites like M-3 make their detection and quantification challenging. drugbank.com This requires highly sensitive analytical methods. The potential for inter-individual variability in metabolic rates, influenced by factors such as genetic polymorphisms in metabolic enzymes (e.g., CYP1A2) and drug-drug interactions, adds another layer of complexity to the accurate assessment of metabolite profiles and their pharmacological relevance. lu.sedrugbank.com

Finally, the discrepancy between the metabolite profiles observed in plasma versus those in urine highlights the dynamic and reversible nature of pentoxifylline metabolism, further complicating the establishment of a direct correlation between systemic exposure and pharmacological effect for each metabolite. researchgate.net

Future Research Avenues and Methodological Considerations for Pentoxifylline Metabolite M 3

Identification of Uncharacterized Metabolic Pathways and Minor M-3 Derivatives

The metabolism of pentoxifylline (B538998) is complex, involving at least seven metabolites (M1 through M7). lu.sedrugbank.com While the primary pathways leading to the major metabolites M1, M4, and M5 are relatively well-understood, the formation of minor metabolites like M-3 is less clear. drugbank.comvetfolio.com It is known that M-3 is formed at very low levels in mammals. drugbank.com Future research should focus on elucidating the specific enzymatic processes responsible for the generation of M-3. This could involve in vitro studies using human liver microsomes and specific cytochrome P450 (CYP) isoforms to identify the key enzymes involved in its formation. Furthermore, investigating the potential for M-3 to undergo further metabolism into yet uncharacterized minor derivatives is a crucial next step. This could reveal a more intricate metabolic network than currently appreciated.

Potential Role of M-3 as a Metabolic Biomarker for Pentoxifylline Metabolism

The variability in patient response to pentoxifylline may be partly explained by individual differences in its metabolism. While M-3 is a minor metabolite, its formation and clearance could serve as a sensitive biomarker for specific metabolic pathways. For instance, if a particular CYP enzyme is uniquely or predominantly responsible for M-3 formation, its plasma or urinary concentration could reflect the activity of that enzyme. This could have clinical implications for personalizing pentoxifylline therapy. Studies correlating the levels of M-3 with the concentrations of the parent drug and other major metabolites in diverse patient populations, including those with hepatic or renal impairment, would be necessary to validate its utility as a biomarker. nih.gov

Application of Advanced Analytical Techniques for Low-Level Metabolite Characterization

A significant challenge in studying M-3 is its low endogenous concentration. drugbank.com Overcoming this requires the application of highly sensitive and specific analytical techniques. While high-performance liquid chromatography (HPLC) methods have been developed for pentoxifylline and its major metabolites, more advanced techniques are needed for minor ones. researchgate.netlatticescipub.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for quantifying low-abundance molecules in complex biological matrices like plasma and urine. mdpi.comnih.gov The development and validation of a robust LC-MS/MS method specifically for M-3 would be a critical enabler for future pharmacokinetic and biomarker studies. This would allow for accurate measurement of its low concentrations and facilitate a more detailed characterization of its kinetic profile.

Integration of Computational and Modeling Approaches in M-3 Research

Computational and modeling approaches can provide valuable insights into the behavior of M-3 and guide experimental research. Molecular modeling can be used to predict the binding affinity of M-3 to various enzymes and receptors, helping to identify potential uncharacterized metabolic pathways or biological targets. researchgate.net Pharmacokinetic (PK) modeling can be employed to simulate the formation and disposition of M-3 under different physiological and pathological conditions. researchgate.net By integrating in vitro metabolic data with in vivo pharmacokinetic data, physiologically based pharmacokinetic (PBPK) models can be developed to predict M-3 concentrations in different tissues and populations, thereby aiding in the design of clinical studies and the interpretation of their results. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.